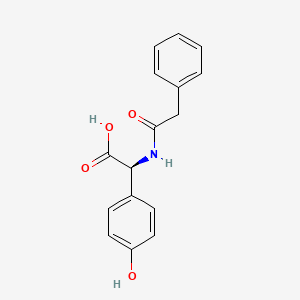![molecular formula C19H11N3O5S B12684093 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide CAS No. 94113-52-7](/img/structure/B12684093.png)
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide is a complex organic compound with the molecular formula C19H11N3O5S It is characterized by its unique structure, which includes nitro groups and a thiazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide typically involves multi-step organic reactions. One common method includes the nitration of 11-phenyldibenzo[B,F][1,4]thiazepine followed by oxidation to introduce the nitro groups and the oxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of strong acids and oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Higher oxidized states of the compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The thiazepine ring may interact with specific proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dinitrodibenzo[B,F][1,4]thiazepine: Lacks the phenyl group and oxide functionality.
11-Phenyldibenzo[B,F][1,4]thiazepine: Lacks the nitro groups and oxide functionality.
2,8-Diamino-11-phenyldibenzo[B,F][1,4]thiazepine: Contains amino groups instead of nitro groups.
Uniqueness
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide is unique due to the presence of both nitro groups and an oxide functionality, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
94113-52-7 |
|---|---|
Fórmula molecular |
C19H11N3O5S |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3,8-dinitro-6-phenylbenzo[b][1,4]benzothiazepine 11-oxide |
InChI |
InChI=1S/C19H11N3O5S/c23-21(24)13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)20-16-11-14(22(25)26)7-9-18(16)28(17)27/h1-11H |
Clave InChI |
CQRMCOMDICABOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




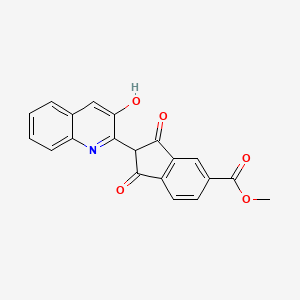
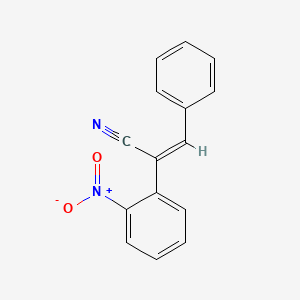


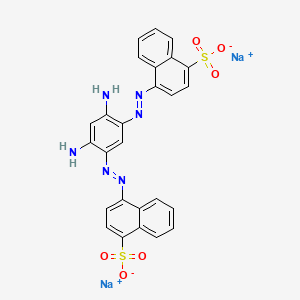
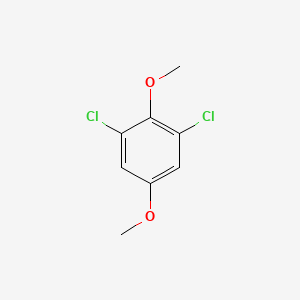


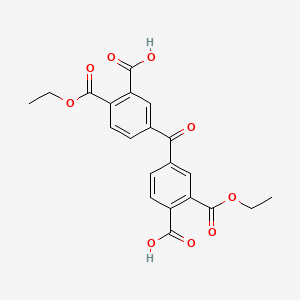

![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)
